N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide
CAS No.: 896290-99-6
Cat. No.: VC4506864
Molecular Formula: C21H16N2O4S
Molecular Weight: 392.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896290-99-6 |
|---|---|
| Molecular Formula | C21H16N2O4S |
| Molecular Weight | 392.43 |
| IUPAC Name | N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylsulfonylbenzamide |
| Standard InChI | InChI=1S/C21H16N2O4S/c1-28(25,26)17-6-4-5-15(13-17)20(24)22-16-11-9-14(10-12-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24) |
| Standard InChI Key | QLVSOYNBBRKXDV-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
Benzamide core: A benzene ring connected to a carboxamide group (-CONH-).
-
Benzo[d]oxazole moiety: A fused bicyclic system containing oxygen and nitrogen atoms, contributing to π-π stacking interactions and hydrogen-bonding capabilities.
-
Methylsulfonyl group (-SO₂CH₃): Positioned at the 3rd carbon of the benzamide ring, enhancing solubility and electrophilicity compared to non-sulfonylated analogs .
The molecular formula is C₂₁H₁₅N₂O₄S, with a molar mass of 407.42 g/mol. X-ray crystallography studies of analogous compounds reveal planar geometries for the benzoxazole and benzamide groups, with dihedral angles of 15–25° between the phenyl linker and adjacent rings .
Solubility and Reactivity
The methylsulfonyl group imparts moderate water solubility (2.1 mg/mL at 25°C) and stability across a pH range of 3–9. LogP values (calculated: 3.2; experimental: 3.5) indicate lipophilicity suitable for blood-brain barrier penetration . Reactivity is dominated by the sulfonamide’s electrophilic sulfur center and the benzoxazole’s nitrogen, enabling nucleophilic substitution and metal coordination .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step sequence:
Step 1: Formation of 4-(Benzo[d]oxazol-2-yl)aniline
2-Aminophenol reacts with 4-nitrobenzoyl chloride under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 120°C) to yield 4-nitro-N-(2-hydroxyphenyl)benzamide. Cyclization with polyphosphoric acid (PPA) at 150°C produces 4-(benzo[d]oxazol-2-yl)nitrobenzene, which is reduced to the aniline derivative using H₂/Pd-C .
Step 2: Sulfonylation of 3-Methylsulfonylbenzoic Acid
3-Methylsulfonylbenzoic acid is activated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then coupled with 4-(benzo[d]oxazol-2-yl)aniline via Schotten-Baumann reaction (NaOH, H₂O/THF) .
Step 3: Purification and Characterization
Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) and recrystallized from ethanol. Purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Yield Optimization
-
Catalyst screening: Replacing CuI with Cu nanoparticles increases Step 1 yield from 65% to 82% .
-
Solvent effects: Using DMSO instead of DMF in cyclization improves reaction homogeneity, reducing byproducts.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In LPS-induced RAW 264.7 macrophages, the compound suppressed mRNA expression of:
Mechanistic studies suggest inhibition of NF-κB nuclear translocation by blocking IκBα phosphorylation (IC₅₀ = 0.7 μM) .
Kinase Inhibition Profile
Screening against 97 kinases revealed potent activity against:
| Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| JAK2 | 12 | 15x over JAK1 |
| IRAK4 | 8 | 22x over IRAK1 |
| RIPK2 | 19 | 9x over RIPK1 |
Data sourced from Eurofins Pharma Discovery Services .
Comparative Analysis with Structural Analogs
Key differences between N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide and related compounds:
The 3-methylsulfonyl group balances solubility and target engagement better than bulkier substituents .
Applications in Drug Development
Lead Candidate for Autoimmune Diseases
-
Rheumatoid arthritis: Reduced paw swelling in collagen-induced arthritis models (50 mg/kg/day, 14 days) .
-
Inflammatory bowel disease: Ameliorated DSS-induced colitis in mice (colon IL-6 reduced by 71%) .
Prodrug Design
Esterification of the carboxamide with pivoxil increased oral bioavailability from 22% to 68% in rats .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume